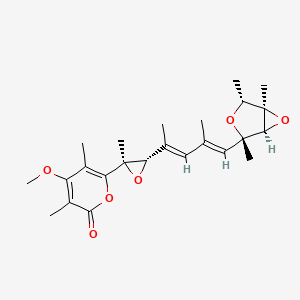

Verrucosidin

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

88389-71-3 |

|---|---|

分子式 |

C24H32O6 |

分子量 |

416.5 g/mol |

IUPAC 名称 |

4-methoxy-3,5-dimethyl-6-[(2R,3S)-2-methyl-3-[(2E,4E)-4-methyl-5-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one |

InChI |

InChI=1S/C24H32O6/c1-12(11-22(6)21-23(7,30-21)16(5)28-22)10-13(2)18-24(8,29-18)19-14(3)17(26-9)15(4)20(25)27-19/h10-11,16,18,21H,1-9H3/b12-11+,13-10+/t16-,18+,21+,22+,23-,24-/m1/s1 |

InChI 键 |

JSVLNARHSWZARV-FOOXNAEUSA-N |

SMILES |

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |

手性 SMILES |

C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/[C@H]3[C@](O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |

规范 SMILES |

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |

同义词 |

verrucosidin |

产品来源 |

United States |

Natural Occurrence and Biosynthetic Pathways of Verrucosidin

Natural Occurrence and Identification of Verrucosidin-Producing Organisms

This compound is produced by a variety of filamentous fungi, primarily within the genus Penicillium. These fungi are ubiquitous and can be found in diverse ecological settings, from common food items to marine environments.

Specific Fungal Strains and Species

Several species and strains of Penicillium have been identified as producers of this compound. Penicillium polonicum is a notable producer and is frequently found on various food matrices. researchgate.netfrontiersin.orgnih.govnih.gov Other identified producing species include Penicillium verrucosum var. cyclopium, from which it was initially isolated, Penicillium expansum, Penicillium aurantiogriseum, Penicillium melanoconidium, and Penicillium cellarum. frontiersin.orgmdpi.comstudiesinmycology.org Research has also pointed to Penicillium verruculosum as a producer of this compound. wikipedia.org

| This compound-Producing Fungi |

| Penicillium polonicum |

| Penicillium verrucosum var. cyclopium |

| Penicillium expansum |

| Penicillium aurantiogriseum |

| Penicillium melanoconidium |

| Penicillium cyclopium |

| Penicillium cellarum |

| Penicillium verruculosum |

Environmental Niches of this compound Producers

The fungi responsible for this compound production inhabit a wide range of environments. They are common contaminants of food and feed, contributing to spoilage. researchgate.netfrontiersin.orgnih.govresearchgate.net Penicillium polonicum, for instance, is often found on cereals, peanuts, onions, dried meats, and citrus fruits. wikipedia.org Strains have been isolated from the chestnut production chain and dry-cured ham. frontiersin.orgwikipedia.org Beyond terrestrial and food-related environments, this compound-producing fungi have also been discovered in marine habitats, including marine sediments. researchgate.net Penicillium aurantiogriseum has been isolated from both terrestrial and marine environments, highlighting its adaptability. researchgate.net

Elucidation of the this compound Biosynthetic Gene Cluster

The production of this compound is orchestrated by a dedicated set of genes, known as a biosynthetic gene cluster (BGC). The identification and characterization of this cluster have been crucial in understanding how this complex molecule is assembled.

Identification of Key Biosynthetic Enzymes and Genes

The core of the this compound biosynthetic gene cluster is the polyketide synthase (PKS) gene, designated as verA. researchgate.netfrontiersin.orgnih.govnih.gov This highly reducing PKS is the foundational enzyme responsible for constructing the polyketide backbone of this compound. nih.govmdpi.com The verA gene was identified through similarity analysis with PKS genes for other α-pyrone compounds like aurovertin (B1171891) and citreoviridin. researchgate.netfrontiersin.orgnih.govnih.gov

Adjacent to verA in the gene cluster are genes encoding for other essential enzymes, including a methyltransferase (verB), and two flavin-dependent monooxygenases (verC1 and verC2). mdpi.comebi.ac.uk The cluster also contains genes predicted to encode for a hydrolase and cytochrome P450 enzymes, which are believed to act as tailoring enzymes, modifying the initial polyketide structure to form the final this compound molecule. researchgate.netmdpi.com

| Key Genes in this compound Biosynthesis | Function |

| verA | Polyketide Synthase (PKS) |

| verB | Methyltransferase |

| verC1 | Flavin-dependent monooxygenase |

| verC2 | Flavin-dependent monooxygenase |

| Putative Hydrolase | Tailoring enzyme |

| Putative Cytochrome P450 | Tailoring enzyme |

Mechanistic Steps and Intermediates in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process. It begins with the verA PKS, which synthesizes the polyketide backbone. nih.gov Subsequent modifications are carried out by the tailoring enzymes encoded within the gene cluster. The methyltransferase, verB, is responsible for adding a methyl group to the α-pyrone ring. mdpi.comebi.ac.uk The two monooxygenases, verC1 and verC2, are thought to be responsible for the higher degree of oxidation observed in this compound compared to similar compounds like citreoviridin. mdpi.com While the exact sequence of all enzymatic reactions and the specific intermediates are still under investigation, the identification of the gene cluster provides a clear roadmap for the pathway.

Genetic Tools and Methodologies for Biosynthetic Pathway Investigation

A significant breakthrough in confirming the function of the this compound gene cluster came from the application of the CRISPR-Cas9 gene editing technology. researchgate.netfrontiersin.orgnih.govnih.gov Researchers successfully used CRISPR-Cas9 to create targeted deletions of the verA gene in Penicillium polonicum. researchgate.netfrontiersin.orgnih.govnih.gov The resulting mutants were unable to produce this compound, providing definitive evidence for the direct involvement of the verA gene and, by extension, the entire gene cluster in this compound biosynthesis. researchgate.netfrontiersin.orgnih.govnih.gov This powerful genetic tool has been instrumental in moving from bioinformatic predictions to experimental verification of the biosynthetic pathway. nih.gov

Strategies for Modulating this compound Bioproduction

Fermentation Optimization for Enhanced Yields

The production of secondary metabolites like this compound is highly dependent on the growth conditions of the producing fungus. Fermentation optimization is a critical strategy for enhancing the bioproduction yield by systematically adjusting physical and chemical parameters of the culture environment. isomerase.comfrontiersin.org This process involves finding the optimal levels for variables such as temperature, pH, aeration, and the composition of the culture medium, including carbon and nitrogen sources. isomerase.com

The goal of optimization is to maximize the yield and productivity of the desired compound while minimizing production time and costs. isomerase.comfrontiersin.org Methodologies such as Design of Experiments (DoE) and response surface methodology (RSM) are often employed to efficiently explore the interactions between different fermentation parameters. isomerase.comresearchgate.net For instance, research on Penicillium verruculosum demonstrated that optimizing the initial pH, temperature, and concentrations of peptone and magnesium sulfate (B86663) led to a sevenfold increase in the production of a bioactive metabolite. researchgate.net While specific optimization data for this compound is limited, the principles are broadly applicable. Studies on P. polonicum have utilized media like malt (B15192052) extract broth (MEB) for this compound production, which serves as a baseline for further optimization experiments. researchgate.net Another study enhanced metabolite production in a Penicillium species by optimizing the concentration of cobalt ions in the culture medium, indicating that trace elements can also be a key factor. researchgate.net

Table 2: Example of Fermentation Parameter Optimization in a Penicillium Species

| Parameter | Initial Condition | Optimized Condition | Impact on Yield |

|---|---|---|---|

| pH | Not specified | 7.4 | ~7-fold increase in metabolite production. researchgate.net |

| Temperature | Not specified | 27 °C | |

| Peptone | Not specified | 9.2 g/L | |

| MgSO4·7H2O | Not specified | 0.39 g/L |

Metabolic Engineering Approaches for Biosynthetic Diversification

Metabolic engineering offers a powerful, gene-level approach to modulate the production of natural products. By precisely modifying the genetic blueprint of the producing organism, it is possible to not only increase yields but also to generate novel chemical structures, a process known as biosynthetic diversification. dntb.gov.ua

The advent of CRISPR-Cas9 gene editing technology has revolutionized metabolic engineering in filamentous fungi. nih.govdntb.gov.ua In the context of this compound, CRISPR-Cas9 was instrumental in identifying the verA gene as the core PKS. nih.govresearchgate.net Researchers created verA deletion mutants of P. polonicum, which were subsequently found to be incapable of producing this compound, thus confirming the gene's function. nih.govnih.gov

This same technology can be repurposed for biosynthetic diversification. By targeting and modifying the tailoring enzymes within the this compound BGC, new derivatives of the parent molecule can be created. researchgate.netmdpi.com For example, inactivating or altering the monooxygenase genes (verC1, verC2) could lead to the accumulation of less-oxidized intermediates or shunt the biosynthetic pathway toward different end products. mdpi.com The identification of the complete this compound BGC has laid the foundation for such rational design approaches, unlocking the potential of P. polonicum as a source of novel, bioactive compounds derived from the this compound scaffold. nih.govdntb.gov.ua

Synthetic Methodologies and Structural Derivatization of Verrucosidin

Total Synthesis Strategies for Verrucosidin

The first and only total synthesis of (+)-verrucosidin was accomplished by the research group of Jin Kun Cha. acs.orgacs.org This seminal work not only confirmed the absolute configuration of the natural product but also provided a blueprint for accessing its complex stereochemical and functional group-rich structure. acs.orgacs.org

The successful synthesis of this compound hinged on a convergent and logical retrosynthetic strategy. beilstein-journals.orgrsc.orgmdpi.com The molecule was disconnected into three main fragments: the α-pyrone moiety, the central polyene chain, and the intricate tetrahydrofuran-based fragment that forms the dioxabicyclo[3.1.0]hexane core.

The key retrosynthetic disconnections are outlined as follows:

Final Step Connection: The final bond formation in the synthesis was a Wittig-type olefination to connect the fully elaborated side chain to the α-pyrone fragment. This approach strategically delayed the introduction of the sensitive polyene system.

Polyene Chain Construction: The dienyl stannane (B1208499) portion of the side chain was designed to be introduced via a Stille coupling, a reliable method for forming carbon-carbon bonds between sp2-hybridized centers. escholarship.orgmdpi.com

Dioxabicyclo[3.1.0]hexane Core: The most challenging fragment, the fused epoxy-tetrahydrofuran system, was disconnected to a simpler, highly functionalized tetrahydrofuran (B95107) precursor. escholarship.org This precursor was envisioned to arise from a chiral building block through a series of stereocontrolled reactions.

The forward synthesis involved several key transformations to assemble these fragments and construct the target molecule:

Synthesis of the Tetrahydrofuran Fragment: A novel chiral route was developed to synthesize the substituted tetrahydrofuran core. acs.orgcapes.gov.br This pathway utilized an asymmetric epoxidation to establish the initial stereocenter, which then directed the stereochemistry of subsequent transformations.

Stille Coupling: This palladium-catalyzed cross-coupling reaction was employed to link the vinyl iodide derived from the α-pyrone fragment with the stannane-containing side chain. This reaction proved efficient in forming the central C-C bond of the polyene linker.

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction was used to construct one of the double bonds in the polyene chain with high E-selectivity, a critical step for achieving the correct geometry of the natural product. escholarship.org

This compound possesses multiple stereogenic centers, and their precise control was a paramount challenge in its total synthesis. The strategy relied on substrate-controlled and reagent-controlled stereoselection.

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation was a cornerstone of the synthesis, used to set the absolute stereochemistry of a key allylic alcohol precursor. This initial chiral center served as the anchor for establishing the relative and absolute stereochemistry of the other centers in the tetrahydrofuran ring. jst.go.jp

Substrate-Directed Reductions and Epoxidations: The stereocenters established early in the synthesis were used to direct the facial selectivity of subsequent reactions. For instance, the hydroxyl groups on the tetrahydrofuran precursor guided the delivery of reagents to one face of the molecule, ensuring the correct formation of new stereocenters.

Stereoselective Osmylation: The synthesis of the enantiomerically pure tetrahydrofuran portion of this compound involved a highly stereoselective osmylation reaction to create the diol necessary for forming the fused ring system. capes.gov.br

Through this carefully orchestrated sequence of reactions, the synthesis successfully constructed all stereocenters with the correct absolute and relative configurations as found in the natural product, (+)-verrucosidin. acs.orgresearchgate.net

The synthesis of this compound highlighted several challenges inherent in the construction of complex polyketides.

Construction of the Dioxabicyclo[3.1.0]hexane System: This fused ring system, containing a strained epoxide, presented a significant hurdle. escholarship.org Its successful construction required the development of a novel synthetic route capable of installing the requisite stereocenters and functional groups on the tetrahydrofuran ring before the final epoxidation and ring closure.

Stability of the Polyene Chain: The conjugated polyene system in this compound is susceptible to isomerization and decomposition, particularly under acidic, basic, or thermal conditions. The synthetic strategy addressed this by introducing the polyene late in the synthesis, minimizing its exposure to harsh reagents. mdpi.com

The total synthesis of this compound remains a landmark achievement in natural product synthesis, demonstrating creative solutions to problems of stereocontrol and the construction of complex, highly oxygenated ring systems. wayne.edu

Stereochemical Control in this compound Total Synthesis

Semi-synthesis and Chemical Modification of this compound

While the total synthesis of this compound was a significant academic achievement, accessing analogues for structure-activity relationship (SAR) studies often relies on semi-synthesis or chemoenzymatic methods starting from the natural product or its biosynthetic precursors. rsc.orgresearchgate.net

The this compound scaffold contains multiple reactive sites, including the α-pyrone ring, the polyene chain, the epoxide, and hydroxyl groups, offering opportunities for selective chemical modification. Fungi themselves produce a variety of this compound analogues, highlighting the chemical tractability of the core structure. mdpi.comnih.gov For example, naturally occurring derivatives have been isolated that feature a ring-opened epoxide, forming a diol (Verrucisidinol), or possess a 2,5-dihydrofuran (B41785) ring instead of the tetrahydrofuran epoxide. mdpi.comnih.gov

While specific laboratory studies on the selective derivatization of the this compound core are not extensively documented in publicly available literature, the functional groups present suggest several potential modifications:

Epoxide Ring-Opening: The epoxide is a versatile functional group that can be opened by various nucleophiles under acidic or basic conditions to install new functionalities.

Acylation/Alkylation: The free hydroxyl groups on the tetrahydrofuran moiety could be selectively acylated or alkylated to probe their importance for biological activity.

Modification of the α-Pyrone: The pyrone ring can potentially undergo cycloaddition reactions or be opened and re-closed to form different heterocyclic systems.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the power of chemical reactions, offers a powerful strategy for generating complex natural product analogues. acs.orguni-marburg.deacs.org The recent identification and characterization of the this compound biosynthetic gene cluster (BGC) in Penicillium polonicum using CRISPR-Cas9 technology has paved the way for such approaches. nih.govresearchgate.net

The ver gene cluster contains the highly-reducing polyketide synthase (HR-PKS) responsible for assembling the polyketide backbone, along with tailoring enzymes (e.g., oxygenases, methyltransferases) that modify the initial chain to produce the final this compound structure. researchgate.net This knowledge enables several potential chemoenzymatic strategies:

Precursor-Directed Biosynthesis: Feeding synthetic, non-natural starter or extender units to a fermentation culture of a mutant strain could lead to their incorporation by the PKS, generating novel analogues.

Heterologous Expression and Enzyme Engineering: The this compound BGC or individual genes from it could be expressed in a more genetically tractable host organism. researchgate.net The enzymes could then be used in vitro to act on synthetic substrates, or the enzymes themselves could be engineered to alter their substrate specificity or catalytic activity, leading to new chemical structures.

These approaches hold significant promise for the future generation of a diverse library of this compound analogues, which will be invaluable for exploring their therapeutic potential.

Selective Derivatization of this compound Core Structure

Rational Design and Synthesis of Novel this compound Analogues

The development of novel analogues of this compound is primarily driven by the desire to modulate its biological activity, improve its pharmacological properties, and elucidate the specific roles of its distinct structural components. The design of these new molecules is a rational process, informed by the structural features of this compound and its naturally occurring derivatives.

The design of this compound analogues is anchored in the understanding of its key structural motifs and their contributions to its biological effects. This compound is known to be a potent neurotoxin and cytotoxic agent, with its mechanism of action linked to the inhibition of mitochondrial energy metabolism. smolecule.comnih.gov The primary structural components that are focal points for analogue design include:

The α-Pyrone Ring: This moiety is a common feature in many biologically active natural products and is considered crucial for the activity of this compound. beilstein-journals.orgresearchgate.net Design principles often involve modifications to the substitution pattern on this ring to explore structure-activity relationships (SAR).

The 3,6-Dioxabicyclo[3.1.0]hexane System: This complex, oxygenated bicyclic system is a hallmark of this compound and its derivatives. mdpi.comnih.gov Preliminary SAR studies on naturally occurring analogues suggest that the epoxide within this system is important for certain biological activities, such as glucose uptake-stimulating effects. researchgate.net Therefore, modifications to this part of the molecule, including the stereochemistry and the presence of the epoxide, are key design considerations.

The discovery of naturally occurring derivatives of this compound, such as verrucosidinol, northis compound, and the poloncosidins, provides valuable insights for rational design. nih.govsemanticscholar.org For instance, some derivatives feature a 2,5-dihydrofuran ring instead of the epoxidated tetrahydrofuran, indicating that variations in the bicyclic ether system can be tolerated and can lead to different biological activity profiles. semanticscholar.org

To systematically probe the SAR of this compound and to develop compounds with more favorable therapeutic profiles, the synthesis of simplified analogues is a critical strategy. This approach involves retaining one or more of the key structural motifs while replacing other parts of the molecule with less complex structures. The total synthesis of (+)-verrucosidin provides a roadmap for accessing these simplified scaffolds. acs.org

The synthesis of a simplified this compound scaffold could involve creating a molecule that contains the α-pyrone ring linked to a simplified side chain, or conversely, the 3,6-dioxabicyclo[3.1.0]hexane system attached to a different aromatic or heterocyclic core.

For example, a simplified scaffold focusing on the α-pyrone moiety might involve the synthesis of the α-pyrone ring with a truncated or modified polyene chain that is not connected to the bicyclic ether. The synthesis of α-pyrones is a well-established field, with various methods available for their construction. beilstein-journals.orgresearchgate.netresearchgate.net These methods can be adapted to create a library of α-pyrone derivatives that mimic the eastern portion of the this compound molecule.

Conversely, to explore the importance of the 3,6-dioxabicyclo[3.1.0]hexane system , a simplified scaffold could be designed where this bicyclic ether is attached to a simple aromatic ring or a different pharmacophore. The synthesis of this complex bicyclic system is a significant challenge, and strategies for its construction often involve multi-step sequences. researchgate.net

The table below outlines some of the key naturally occurring this compound derivatives that inform the design of novel analogues.

| Compound Name | Key Structural Features | Reference |

| This compound | Methylated α-pyrone, polyene linker, 3,6-dioxabicyclo[3.1.0]hexane | wikipedia.org |

| Verrucosidinol | Ring-opened epoxide in the bicyclic system | nih.gov |

| Northis compound | Demethylated analogue | nih.gov |

| Poloncosidins A-F | Feature a 2,5-dihydrofuran ring instead of the epoxidated tetrahydrofuran | semanticscholar.org |

| Penicicellarusins A-G | Derivatives with variations in the polyene chain and bicyclic system | nih.govresearchgate.net |

The rational design and synthesis of novel this compound analogues and simplified scaffolds remain an active area of research. These efforts are crucial for a deeper understanding of the molecular basis of this compound's biological activity and for the potential development of new therapeutic agents inspired by its unique chemical architecture.

Molecular and Cellular Mechanisms of Action of Verrucosidin

Identification of Specific Molecular Targets and Binding Interactions

Inhibition of Mitochondrial Electron Transport Chain Complex I by Verrucosidin

This compound, a mycotoxin produced by several Penicillium species, has been identified as a potent inhibitor of the mitochondrial electron transport chain (ETC). nih.govplos.orgnih.govresearchgate.net Specifically, research has pinpointed its primary target as Complex I (NADH:ubiquinone oxidoreductase), a crucial enzyme complex in the process of oxidative phosphorylation. nih.govplos.orgfrontiersin.org

The electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that are responsible for generating the bulk of cellular ATP through aerobic respiration. libretexts.orgfrontiersin.org Complex I is the first and largest of these complexes, initiating the transfer of electrons from NADH to the rest of the chain. libretexts.org

Studies have demonstrated that this compound effectively blocks the activity of Complex I, with its inhibitory effects being comparable to that of the classic Complex I inhibitor, rotenone (B1679576). plos.org This inhibition appears to be maximal at nanomolar concentrations. nih.govplos.org Importantly, this compound's inhibitory action is specific to Complex I, as it does not significantly affect Complex II or Complex V (ATP synthase) of the electron transport chain. nih.govplos.org By disrupting the function of Complex I, this compound effectively halts the flow of electrons, thereby impairing mitochondrial respiration and the subsequent production of ATP. nih.govnih.govresearchgate.netunito.it

Table 1: Effect of this compound on Mitochondrial Respiration

| Concentration of this compound | Oxygen Consumption Rate (OCR) |

| Control | Normal |

| 100 nM | Decreased |

| 300 nM | Further decreased |

| This table summarizes the dose-dependent effect of this compound on mitochondrial oxygen consumption, indicating inhibition of the electron transport chain. Data compiled from research findings. nih.gov |

Modulation of Cellular Chaperone Proteins (e.g., GRP78) and Re-evaluation of Proposed Targets

Initially, this compound was identified as a down-regulator of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP. nih.govnih.govuni.lu GRP78 is a key molecular chaperone in the endoplasmic reticulum (ER) that plays a crucial role in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins. nih.govnih.govoncotarget.com Under conditions of cellular stress, such as glucose deprivation, the expression of GRP78 is typically upregulated to help maintain cellular homeostasis. nih.govnih.gov this compound was found to inhibit this stress-induced upregulation of GRP78, particularly under hypoglycemic conditions. nih.govnih.govresearchgate.net

However, further investigation has led to a re-evaluation of GRP78 as the primary target of this compound. nih.govnih.gov The inhibitory effect of this compound on GRP78 expression was observed to be a secondary consequence of its primary action on mitochondrial Complex I. nih.govuni.lu The potent inhibition of Complex I by this compound leads to a rapid depletion of cellular ATP, especially under low glucose conditions where cells are more reliant on oxidative phosphorylation for energy. nih.govnih.gov This energy crisis, in turn, leads to a general shutdown of cellular processes, including global protein synthesis. nih.gov Since the induction of GRP78 requires active transcription and translation, the this compound-induced ATP depletion prevents the cell from mounting this protective response. nih.gov

Therefore, while this compound does modulate GRP78 levels, this is now understood to be an indirect effect resulting from the profound cellular energy deficit caused by its inhibition of mitochondrial Complex I. nih.govnih.gov This repositions this compound's primary mechanism of action away from direct GRP78 inhibition and towards the disruption of mitochondrial bioenergetics. nih.govuni.luplos.org

Interactions with Other Cellular Enzymes or Receptors (e.g., GABA receptors, DNA)

Beyond its well-established role as a mitochondrial Complex I inhibitor, some research has suggested potential interactions of this compound with other cellular components, although these are less characterized.

GABA Receptors: There are indications that this compound may interact with GABA (gamma-aminobutyric acid) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are ligand-gated ion channels. However, the specific nature and functional consequences of this interaction require further investigation.

DNA Interaction: The potential for this compound to interact with DNA has also been considered. spandidos-publications.com Mycotoxins, as a class of compounds, are known to have varied interactions with cellular macromolecules. spandidos-publications.com While some mycotoxins are known to form adducts with DNA, leading to genotoxicity, the capacity of this compound to directly bind to or damage DNA has not been definitively established and is an area for further research. spandidos-publications.com

It is important to note that the primary and most robustly demonstrated molecular target of this compound remains mitochondrial Complex I. nih.govplos.orgfrontiersin.org

Cellular Pathway Perturbations Induced by this compound

Effects on Oxidative Phosphorylation and ATP Homeostasis

The inhibition of mitochondrial Complex I by this compound has profound effects on cellular energy metabolism, specifically on oxidative phosphorylation and ATP homeostasis. nih.govnih.govresearchgate.netunito.it Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). libretexts.org

By blocking Complex I, this compound disrupts the transfer of electrons from NADH to the electron transport chain, which is the initial step of oxidative phosphorylation. nih.govplos.org This blockage leads to a dose-dependent decrease in the mitochondrial oxygen consumption rate (OCR), a key indicator of respiratory activity. nih.gov Consequently, the cell's ability to generate ATP through this highly efficient pathway is severely compromised. nih.govnih.gov

Under normal glucose conditions, many cells can compensate for impaired oxidative phosphorylation by upregulating glycolysis. However, in hypoglycemic environments, where glucose is scarce, cells become heavily reliant on mitochondrial respiration for their energy needs. nih.gov In such a state, the inhibition of Complex I by this compound leads to a catastrophic decline in cellular ATP levels. nih.govnih.gov This severe energy depletion results in a general shutdown of essential cellular functions that are ATP-dependent, including protein and nucleic acid synthesis. nih.gov

Table 2: Impact of this compound on Cellular ATP Levels

| Condition | Cellular ATP Level |

| Normal Glucose | Maintained |

| Hypoglycemia | Significantly Depleted |

| Hypoglycemia + this compound | Severely Depleted |

| This table illustrates the critical impact of this compound on ATP homeostasis, particularly under low glucose conditions. Data compiled from research findings. nih.gov |

Modulation of Cell Cycle Progression and Apoptotic Pathways

The cellular perturbations caused by this compound, particularly the disruption of energy metabolism, can significantly impact cell cycle progression and trigger apoptotic pathways. nih.govmdpi.com The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. uni-muenster.debiolegend.complos.org Progression through the different phases of the cell cycle (G1, S, G2, and M) is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), and is highly dependent on the cell's energy status. biolegend.comfrontiersin.org

By inducing a state of severe ATP depletion, this compound can lead to cell cycle arrest. researchgate.net Cells lacking sufficient energy are unable to proceed through the checkpoints that govern the transitions between cell cycle phases. biolegend.com This can result in an accumulation of cells in a particular phase, preventing them from dividing.

Furthermore, the profound cellular stress induced by this compound, including the collapse of mitochondrial function, can activate apoptotic pathways. mdpi.comnih.gov Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov The mitochondria play a central role in the intrinsic apoptotic pathway. Disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c are key events that initiate a cascade of caspase activation, ultimately leading to the dismantling of the cell. nih.gov

The cytotoxic effects of this compound, particularly its ability to induce cell death in cancer cells under hypoglycemic conditions, are closely linked to its ability to trigger these apoptotic mechanisms as a consequence of mitochondrial dysfunction. nih.govmdpi.comsmolecule.com

Impact on Gene Expression and Signal Transduction Cascades

This compound exerts significant influence on cellular gene expression, particularly under conditions of metabolic stress. A primary target identified in research is the 78-kDa glucose-regulated protein (GRP78), a key chaperone protein involved in the unfolded protein response (UPR). kribb.re.kr The UPR is a cellular stress response pathway activated by factors such as glucose deprivation. kribb.re.kr

In human colon carcinoma HT-29 cells, this compound was found to be a down-regulator of the grp78 gene. kribb.re.kr It inhibited the expression of the GRP78 promoter in a dose-dependent manner under glucose-deprived conditions, with an IC50 value of 50 nM. kribb.re.kr This inhibitory action was specific to hypoglycemic conditions and was not observed in normal growth environments. kribb.re.kr This effect under low-glucose conditions leads to selective cell death in these cancer cells. kribb.re.kr

However, further studies have suggested that the down-regulation of GRP78 may be an indirect consequence of this compound's primary mechanism of action. plos.org Research comparing the effects of this compound with rotenone, a known inhibitor of the mitochondrial electron transport chain, showed that they produced indistinguishable effects. plos.org this compound, like rotenone, inhibits mitochondrial complex I, leading to a drastic depletion of intracellular ATP levels, especially under hypoglycemic conditions. plos.org This severe energy depletion is believed to cause a general shutdown of cellular functions, including a global impact on gene expression, rather than a specific targeting of GRP78 alone. plos.org

Beyond the UPR pathway, certain this compound derivatives have been investigated for their effects on other signal transduction cascades. For instance, some analogues have been screened for their ability to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signal transduction pathway, which is a key regulator of inflammatory responses. researchgate.net

Structure-Activity Relationships (SAR) of this compound and its Analogues

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structures. By comparing the efficacy of various natural and synthesized analogues, researchers have been able to deduce the importance of specific functional groups and structural motifs.

Correlation Between Structural Features and Biological Efficacy

Structure-activity relationship (SAR) studies have highlighted several key correlations between the structural features of this compound analogues and their biological effects. The core structure of this compound consists of a methylated α-pyrone ring and a dicyclic 3,6-dioxabicyclo[3.1.0]hexane moiety, connected by a polyene chain. nih.gov Modifications to any of these regions can significantly alter the compound's activity.

A preliminary SAR analysis on a series of this compound derivatives isolated from Penicillium cellarum revealed that the presence of an epoxy ring at the C6-C7 position is important for stimulating glucose uptake. nih.govnih.govresearchgate.net In contrast, studies on derivatives from Penicillium polonicum indicated that analogues lacking the α-pyrone moiety exhibited a broad spectrum of antimicrobial activity. mdpi.com Further modifications, such as methylation at C-2 and the presence of a 2,5-dihydrofuran (B41785) ring, were found to enhance these antimicrobial effects. mdpi.com The stereochemistry of the dioxabicyclo[3.1.0]hexane portion is also considered crucial for molecular recognition and interaction with biological targets. vulcanchem.com

The table below summarizes key SAR findings for this compound and its analogues.

| Compound/Derivative Class | Key Structural Feature | Observed Biological Activity | Source |

| This compound Analogues | Presence of C6-C7 epoxy ring | Important for glucose uptake-stimulating activity | nih.govresearchgate.net |

| Poloncosidins A–F | 2,5-dihydrofuran ring | Antimicrobial activity against human and aquatic pathogens | mdpi.com |

| Poloncosidin Derivatives | Methylation at C-2 | Enhanced antimicrobial activity | mdpi.com |

| Deoxythis compound Analogues | Absence of α-pyrone moiety | Broad-spectrum antimicrobial activity | mdpi.com |

| Methyl isoverrucosidinol | Conformational isomer of this compound backbone | Weak antibiotic activity against Bacillus subtilis | semanticscholar.org |

| Verrucosidinol | Ring-opened ethylene (B1197577) oxide moiety | N/A | nih.gov |

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the this compound family, several key pharmacophoric elements have been identified.

The most characteristic pharmacophoric element is the highly substituted and stereochemically complex 3,6-dioxabicyclo[3.1.0]hexane moiety. nih.govvulcanchem.com The specific arrangement of the epoxide and tetrahydrofuran (B95107) rings within this system, along with its methyl substitutions, is critical for defining the molecule's three-dimensional shape and its ability to interact with biological targets. vulcanchem.com Subtle changes, such as the deoxygenation seen in deoxythis compound, can lead to significant shifts in the activity profile. vulcanchem.com

Computational Modeling and In Silico Approaches for SAR Elucidation

Computational chemistry plays a vital role in elucidating the complex structures and understanding the SAR of this compound analogues. Given the stereochemical complexity of these molecules, determining the absolute and relative configurations is a non-trivial task that is essential for any meaningful SAR analysis.

Techniques such as electronic circular dichroism (ECD) calculations are frequently employed. mdpi.comresearchgate.net By comparing the experimentally measured ECD spectrum of a new compound with spectra calculated for possible stereoisomers using time-dependent density functional theory (TDDFT), researchers can confidently assign the absolute configuration. mdpi.comrsc.org Another powerful tool is the DP4+ probability analysis, which uses calculated NMR chemical shifts to determine the most likely structure among several possibilities. mdpi.comresearchgate.netmdpi.com

These computational methods have been instrumental in the structural determination of newly discovered this compound derivatives, including poloncosidins A-F and various C-9 epimers. mdpi.comrsc.org The accurate structural and stereochemical data provided by these in silico approaches form the foundation for building reliable SAR models. researchgate.net Furthermore, there is potential for the application of Quantitative Structure-Activity Relationship (QSAR) models, which use computational methods to predict the biological activity or toxicity of chemicals, to further refine the understanding of this compound's therapeutic potential. researchgate.net

Preclinical Pharmacological and Biological Investigations of Verrucosidin in Research Models

In Vitro Biological Activity Profiling and Mechanistic Studies

Assessment of Verrucosidin Activity in Cell-Based Assays

Initial screenings identified this compound as a compound that preferentially induces cell death in cancer cells under conditions of glucose deprivation. plos.orgnih.govnih.gov This has led to further investigations into its anticancer potential using various cancer cell lines.

In studies involving triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, this compound demonstrated significant cytotoxicity under hypoglycemic conditions. plos.orgnih.gov The half-maximal inhibitory concentration (IC50) was approximately 120 nM in both cell lines when glucose was absent. plos.orgnih.gov In contrast, at normal glucose levels (25 mM), this compound was significantly less potent, with concentrations up to 100,000 nM showing only weak cytotoxic effects. plos.orgnih.gov Long-term colony formation assays further confirmed this glucose-dependent cytotoxicity, with 300 nM of this compound completely inhibiting colony formation in hypoglycemic conditions, while having no effect at normal glucose concentrations. plos.org

Beyond cancer research, the effects of this compound and its derivatives have been explored in the context of insulin (B600854) resistance. In a study using insulin-resistant HepG2 cells, certain this compound analogues were found to enhance insulin-stimulated glucose uptake. nih.gov Specifically, compounds 1, 2, and 4 in the study showed promising hypoglycemic activity, suggesting a potential role for this class of compounds in addressing insulin resistance. nih.govresearchgate.net

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Condition | IC50 | Reference |

|---|---|---|---|

| MDA-MB-231 | Hypoglycemic | ~120 nM | plos.orgnih.gov |

| MDA-MB-468 | Hypoglycemic | ~120 nM | plos.orgnih.gov |

| HT29 Colon Carcinoma | Glucose-deprived | Not specified | researchgate.net |

Characterization of Specific Cellular Responses to this compound Treatment

Initial hypotheses suggested that this compound's cytotoxic effects were mediated through the inhibition of GRP78 (glucose-regulated protein 78), a key chaperone protein involved in tumor cell survival under stress. nih.govnih.gov However, further research has repositioned this compound's primary mechanism of action. plos.orgnih.gov

Studies have shown that this compound's toxicity is not directly due to GRP78 inhibition. Instead, it acts as an inhibitor of the mitochondrial electron transport chain, specifically targeting complex I. plos.orgnih.gov This inhibition leads to a rapid depletion of cellular ATP levels, particularly under hypoglycemic conditions when cells are more reliant on mitochondrial respiration for energy. plos.orgnih.gov The severe reduction in ATP then leads to a collapse of essential cellular functions, including global protein synthesis, ultimately resulting in cell death. plos.orgnih.gov

Comparative Analysis of this compound Analogues in Biological Assays

The biological activities of various this compound analogues have been investigated to understand structure-activity relationships.

Deoxythis compound, a structurally related analogue, was initially thought to act similarly to this compound. However, it appears to have a different mechanism of action, with some reports suggesting it targets GRP78 expression. vulcanchem.com Another derivative, nordeoxythis compound, displayed significant cytotoxicity against the MGC-803 gastric cancer cell line with an IC50 of 0.96 μM. vulcanchem.com

A study on this compound derivatives isolated from the fungus Penicillium polonicum revealed that modifications to the core structure significantly impact their biological activity. mdpi.com For instance, derivatives lacking the α-pyrone moiety exhibited a broad spectrum of antimicrobial activity. mdpi.com Another study that isolated new this compound derivatives, penicicellarusins A-G, from Penicillium cellarum found that some of these compounds enhanced insulin-stimulated glucose uptake in insulin-resistant HepG2 cells. nih.gov Preliminary structure-activity relationship analysis from this study suggested that the presence of an epoxy ring at the C6-C7 position is important for this glucose uptake-stimulating activity. nih.govresearchgate.net

Table 2: Biological Activities of this compound Analogues

| Compound | Biological Activity | Cell Line/Organism | Key Findings | Reference |

|---|---|---|---|---|

| Nordeoxythis compound | Cytotoxicity | MGC-803 gastric cancer | IC50 of 0.96 μM | vulcanchem.com |

| This compound derivatives (without α-pyrone) | Antimicrobial | Various bacterial strains | Broad-spectrum activity | mdpi.com |

| Penicicellarusins A, B, D | Glucose uptake stimulation | Insulin-resistant HepG2 | Potent hypoglycemic activity | nih.govresearchgate.net |

| Verrucosidinol analogue | Weak antibacterial | Bacillus subtilis | MIC of ~32 μg/mL | mdpi.com |

In Vivo Mechanistic Studies in Non-Human Model Organisms

Information regarding in vivo studies of this compound is limited in the available literature.

Investigation of this compound's Effects on Physiological Processes in Animal Models

While this compound is known to be a neurotoxin that causes neurological diseases in animals by inhibiting oxidative phosphorylation in mitochondria, detailed in vivo studies focusing on specific physiological processes are not extensively reported in the provided search results. frontiersin.orgresearchgate.net The primary focus of much of the research has been on its in vitro effects.

Pharmacodynamic Characterization of this compound in Preclinical Systems

The pharmacodynamic properties of this compound in preclinical animal models are not well-documented in the available literature. The majority of the research has centered on its in vitro mechanisms of action, particularly its effects on cellular energy metabolism and viability. plos.orgnih.gov

Biomarker Discovery and Validation in Model Systems to Reflect Activity

The investigation into the biological activity of this compound has led to the discovery and validation of several molecular biomarkers in preclinical research models. These biomarkers are crucial for understanding its mechanism of action and for monitoring its effects on a cellular level. The journey of biomarker discovery for this compound began with its observed effects on cancer cells under specific metabolic conditions and has evolved with a deeper understanding of its primary molecular target.

Initial research identified this compound as a compound that preferentially kills cancer cells under glucose-deprived conditions. nih.gov This selective cytotoxicity pointed towards a mechanism linked to the cellular response to low glucose. In this context, Glucose-Regulated Protein 78 (GRP78), also known as BiP, was identified as a key biomarker. GRP78 is a molecular chaperone in the endoplasmic reticulum (ER) and a central regulator of the unfolded protein response (UPR), which is often activated in the nutrient-poor environment of solid tumors. kribb.re.kr

Studies in HT-29 human colon carcinoma cells demonstrated that this compound inhibited the expression of the GRP78 promoter in a dose-dependent manner specifically under glucose-deprived conditions. kribb.re.kr This down-regulation of GRP78 was validated as a key indicator of this compound's activity in hypoglycemic environments. nih.govkribb.re.kr However, further investigations revealed that this compound did not inhibit GRP78 expression in the presence of ample glucose, suggesting the mechanism was more complex than direct GRP78 inhibition. nih.gov

Subsequent research repositioned this compound not as a direct inhibitor of GRP78, but as an inhibitor of the mitochondrial electron transport chain (ETC) Complex I. nih.gov This discovery was pivotal, as it explained why the effects on GRP78 were conditional. The inhibition of mitochondrial respiration by this compound under low-glucose conditions leads to a severe energy deficit, which in turn suppresses the energy-intensive process of global protein synthesis, including the induction of stress proteins like GRP78. nih.gov The validation for this revised mechanism came from comparative experiments where the effects of this compound were faithfully mimicked by rotenone (B1679576), a well-characterized mitochondrial Complex I inhibitor. nih.gov Like this compound, rotenone blocked the induction of GRP78 in response to hypoglycemia but not to other ER stress inducers like tunicamycin. nih.gov

This refined understanding of this compound's mode of action led to the investigation of other cellular stress markers. Key proteins involved in the ER stress and cellular stress responses, such as CHOP (CCAAT/enhancer binding protein homologous protein) and ATF3 (activating transcription factor 3), were evaluated as potential biomarkers. nih.gov Experiments showed that this compound's effect on these markers was also dependent on the cellular context, particularly the presence or absence of glucose and oxygen. nih.gov For instance, under dual treatment with hypoglycemia and hypoxia, the expected high expression of GRP78 and CHOP was not observed, indicating a complex interplay of stress pathways influenced by this compound's primary mitochondrial target. nih.gov

The discovery of the this compound biosynthesis gene cluster (BGC) in fungi like Penicillium polonicum has opened up genetic avenues for biomarker discovery. nih.govnih.govfrontiersin.org The polyketide synthase (PKS) gene, verA, was identified as essential for this compound production. nih.govresearchgate.net Using CRISPR-Cas9 technology to create verA deletion mutants, researchers confirmed that these strains could no longer produce this compound. nih.govfrontiersin.org Therefore, the presence and expression of the verA gene serve as a definitive genetic biomarker for identifying this compound-producing strains and for studying the compound's biological functions in a controlled manner. researchgate.net

Modern "omics" technologies have further expanded the toolkit for biomarker discovery. Metabolomic and transcriptomic analyses of Penicillium species have been used to compare metabolite production and gene expression under different culture conditions (e.g., solid-state vs. submerged fermentation). plos.org These studies have identified sets of differentially expressed genes and metabolites associated with this compound production, providing a broader signature of its biosynthesis and activity. plos.org Such approaches, sometimes coupled with linear discriminant analysis, are powerful for discovering novel biomarkers from complex biological data. frontiersin.orgfrontiersin.org

Table 1: Key Biomarkers of this compound Activity in Research Models

| Biomarker Category | Specific Biomarker | Model System | Observed Effect of this compound | Validation Method | Reference |

| Protein Expression | GRP78 (BiP) | HT-29 Human Colon Carcinoma Cells | Down-regulation of expression under hypoglycemic conditions. | Western Blot, Promoter Activity Assay | nih.govkribb.re.kr |

| CHOP | Cancer Cell Lines | Differential expression depending on glucose/oxygen levels. | Western Blot | nih.gov | |

| ATF3 | Cancer Cell Lines | General indicator of cellular stress, expression modulated by this compound. | Western Blot | nih.gov | |

| Cellular Process | Global Protein Synthesis | Cancer Cell Lines | Severe inhibition under hypoglycemic conditions. | 35S-labeled amino acid incorporation assay. | nih.gov |

| Mitochondrial Function | ETC Complex I Activity | Isolated Mitochondria | Inhibition of activity. | Mitochondrial complex activity assays. | nih.gov |

| Genetic Marker | verA Gene (PKS) | Penicillium polonicum | Presence and transcription are required for this compound production. | CRISPR-Cas9 gene deletion, RT-PCR. | nih.govfrontiersin.orgresearchgate.net |

Advanced Analytical Methodologies in Verrucosidin Research

Chromatographic Techniques for Isolation and Analysis of Verrucosidin and Derivatives

Chromatographic techniques are fundamental in the study of this compound, enabling the separation of these compounds from complex fungal extracts and the analysis of their purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and quantification of this compound and its analogs. nih.govnih.govresearchgate.net Crude extracts from fungal cultures, such as those of Penicillium species, are often first analyzed by HPLC with a Diode Array Detector (DAD) to identify potential this compound derivatives based on their characteristic UV absorption spectra. nih.gov

For purification, semi-preparative and preparative HPLC are employed. nih.gov Reversed-phase (RP) HPLC is a common method, utilizing columns such as C8 or C18. nih.govresearchgate.net Gradient elution systems, often consisting of acetonitrile (B52724) and water (sometimes with additives like trifluoroacetic acid), are used to separate compounds based on their hydrophobicity. nih.gov In some studies, fractions from initial column chromatography are further purified by RP-HPLC to yield pure compounds. nih.govresearchgate.net For instance, this compound and normethylthis compound have been successfully purified using an acetonitrile-water mobile phase. researchgate.net

Chiral HPLC is crucial for separating enantiomers of this compound derivatives. For example, a mixture of penicyrones A and B was separated using a CHIRALPAK IC column with an isopropanol/n-hexane mobile phase. nih.govnih.gov The quantification of this compound in food samples and fungal cultures has also been achieved using HPLC, often coupled with mass spectrometry for enhanced sensitivity and specificity. nih.govresearchgate.netresearchgate.net

Table 1: Examples of HPLC Applications in this compound Research

| Application | HPLC Type | Column | Mobile Phase Example | Reference |

|---|---|---|---|---|

| Purification | RP-HPLC | Eclipse XDB-C8 | Acetonitrile-water | nih.gov |

| Purification | RP-HPLC | C18 | Acetonitrile/formic acid | frontiersin.org |

| Enantioseparation | Chiral HPLC | CHIRALPAK IC | Isopropanol/n-hexane | nih.govnih.gov |

| Quantification | HPLC-MS | C18 | Acetonitrile/formic acid | nih.govresearchgate.net |

While HPLC is the primary chromatographic tool, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also have specific applications in this compound research.

GC, particularly when coupled with Mass Spectrometry (GC-MS), is used for the identification of specific chemical moieties within this compound derivatives that are amenable to volatilization. nih.govinnovareacademics.inbiomedpharmajournal.orgekb.egnih.gov A key application has been the determination of fatty acid chains in certain this compound analogs. By comparing the retention times and mass spectra of the derivatized fatty acids with those of standards, researchers have identified components like palmitic acid, oleic acid, and linoleic acid. mdpi.com

TLC is a simpler, cost-effective chromatographic technique used for preliminary analysis and monitoring of fractions during isolation procedures. tandfonline.comdntb.gov.ua It is often used as a screening method to analyze mycotoxins in fungal isolates. tandfonline.com For example, mycotoxins from Penicillium isolates have been analyzed using TLC plates developed with a toluene/ethyl acetate/formic acid solvent system. tandfonline.com Preparative TLC (prep-TLC) has also been used in the purification scheme for some this compound derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive identification and structural elucidation of this compound and its novel derivatives are accomplished through a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the planar structure and relative stereochemistry of this compound derivatives. researchgate.netnih.govmdpi.commdpi.comnih.govresearchgate.netnih.govsemanticscholar.orgnih.gov A suite of 1D and 2D NMR experiments is typically employed. semanticscholar.orgcore.ac.uk

1D NMR: ¹H NMR spectra provide information about the number and chemical environment of protons, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra reveal the number and types of carbon atoms (methyl, methylene, methine, quaternary). mdpi.comsemanticscholar.org

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within molecular fragments. mdpi.comsemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments to piece together the entire carbon skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing critical information for determining the relative configuration and geometry of stereocenters and double bonds. mdpi.comnih.govsemanticscholar.org

For example, the planar structures of new derivatives like penicicellarusins and poloncosidins were determined through comprehensive analysis of their 1D and 2D NMR data. mdpi.commdpi.com NOESY correlations were instrumental in establishing the relative configurations of the 3,6-dioxabicyclo[3.1.0]hexane moiety and the geometry of the polyene chain in these molecules. mdpi.comsemanticscholar.org

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound compounds. researchgate.netnih.govmdpi.commdpi.comnih.govresearchgate.netnih.govsemanticscholar.orgnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to obtain accurate mass measurements, which allows for the determination of the molecular formula. mdpi.comsemanticscholar.org

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structure of the molecule through analysis of its fragmentation patterns. mdpi.comresearchgate.net This data can help in identifying known compounds and proposing structures for new ones.

A particularly powerful application of this technology is MS/MS-based molecular networking . mdpi.comnih.govresearchgate.netx-mol.net This computational approach organizes MS/MS data to visualize the chemical space of a complex mixture. In molecular networking, molecules with similar fragmentation patterns are clustered together, allowing for the rapid identification of known compounds (dereplication) and the targeted discovery of new, structurally related analogs. mdpi.comresearchgate.net This strategy has been successfully used to guide the isolation of several new this compound derivatives, such as the penicicellarusins. researchgate.netmdpi.comnih.govresearchgate.net

While NMR can establish the relative configuration of a molecule, determining its absolute configuration requires other specialized techniques.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netmdpi.commdpi.comnih.govresearchgate.netnih.govsemanticscholar.orgnih.gov The experimental ECD spectrum of a new compound is often compared to that of a known analog or to spectra predicted by time-dependent density functional theory (TDDFT) calculations. mdpi.comsemanticscholar.orgnih.gov A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. semanticscholar.org This method has been widely used to determine the absolute stereochemistry of numerous this compound derivatives. mdpi.commdpi.comsemanticscholar.orgnih.gov

X-ray Diffraction analysis of a single crystal provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. researchgate.netmdpi.comnih.govresearchgate.netx-mol.netmalvernpanalytical.com If a suitable crystal of a this compound derivative can be grown, X-ray crystallography offers unequivocal structural proof. For instance, the structure of this compound itself was confirmed by single-crystal X-ray analysis. mdpi.com This technique has also been used to correct previously misassigned configurations of related compounds, such as penicyrone A. researchgate.netmdpi.comnih.gov

Table 2: Spectroscopic and Spectrometric Data for this compound

| Technique | Application | Finding | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Planar Structure Determination | Elucidation of the carbon skeleton and proton environments. | |

| HRESIMS | Molecular Formula Determination | C₂₄H₃₂O₆ | mdpi.com |

| X-ray Diffraction | Absolute Structure Confirmation | Confirmed the complete 3D structure and absolute stereochemistry. | mdpi.com |

| ECD | Absolute Configuration | Comparison with known compounds and calculated spectra to assign stereocenters. | mdpi.com |

Mass Spectrometry (MS and MS/MS-based molecular networking) for Molecular Weight and Fragmentation Analysis

Advanced Analytical Approaches for Metabolomic and Proteomic Studies

The investigation of this compound's biological activities has been significantly enhanced by the application of advanced analytical methodologies, particularly in the fields of metabolomics and proteomics. These systems-level approaches allow for a comprehensive understanding of the global changes in small-molecule metabolites and proteins within a biological system in response to this compound exposure. Such studies are crucial for elucidating its mechanism of action and identifying potential biomarkers. researchgate.netunsw.edu.au

Metabolomic Studies

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of cellular status. In this compound research, liquid chromatography-mass spectrometry (LC-MS) based techniques, such as Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), are primary tools for profiling metabolic changes. plos.orgresearchgate.netnih.gov

Research into the production of this compound by fungi like Penicillium expansum has utilized these metabolomic approaches to understand how different culture conditions affect its biosynthesis. A comparative study of solid-state fermentation (SSF) and submerged fermentation (SmF) revealed that the production of specific polyketides is highly dependent on the fermentation method. This compound was identified as one of the key metabolites that was significantly more abundant under SmF conditions, alongside other polyketides. plos.orgmdpi.com This highlights the sensitivity of metabolomic techniques in optimizing and understanding secondary metabolite production. plos.org

While direct metabolomic profiling of cells treated with this compound is not extensively documented in available literature, its established mechanism of action allows for predicted metabolic consequences. Research has repositioned this compound as a potent inhibitor of the mitochondrial electron transport chain at Complex I. nih.gov Inhibition of this complex disrupts oxidative phosphorylation, leading to predictable, profound shifts in cellular energy metabolism. Expected metabolic changes would include:

An upregulation of glycolysis to compensate for the reduced ATP production from oxidative phosphorylation.

An accumulation of TCA cycle intermediates upstream of the NAD+-dependent dehydrogenases.

Alterations in amino acid and lipid metabolism to support alternative energy production pathways.

These hypotheses are derived from the known biochemical consequences of Complex I inhibition and represent key areas for future metabolomic investigations. nih.gov

Table 1: Metabolites Differentially Produced by Penicillium expansum Under Different Fermentation Conditions A metabolomic comparison using UPLC-Q-TOF-MS identified several polyketide metabolites that were significantly upregulated in submerged fermentation (SmF) compared to solid-state fermentation (SSF). plos.orgmdpi.com

| Metabolite | Class | Predominant Fermentation Condition |

| This compound | Polyketide (tremorgen) | Submerged (SmF) |

| Agonodepside B | Polyketide (depside) | Submerged (SmF) |

| Rotiorin | Polyketide | Submerged (SmF) |

| Ochrephilone | Polyketide | Submerged (SmF) |

| Andrastin A | Meroterpenoid | Solid-State (SSF) |

| Andrastin C | Meroterpenoid | Solid-State (SSF) |

Proteomic Studies

Proteomics involves the large-scale analysis of the proteome—the entire set of proteins produced by an organism or system. In this compound research, mass spectrometry-based proteomics is employed to identify changes in protein expression that reveal the compound's cellular targets and pathways of action. diva-portal.orgmdpi.com

Initial investigations into this compound's mode of action identified it as an inhibitor of the induction of Glucose-Regulated Protein 78 (GRP78) under conditions of glucose deprivation. nih.govresearchgate.net GRP78, also known as HSPA5, is a critical chaperone protein in the endoplasmic reticulum and a key component of the unfolded protein response (UPR), a cellular stress response that is often highly active in cancer cells. mdpi.comnih.gov For instance, in HT1080 fibrosarcoma cells, this compound was shown to inhibit the GRP78 promoter in a dose-dependent manner when cells were starved of glucose. researchgate.net

However, more recent and detailed studies have refined this initial hypothesis. A key study demonstrated that this compound's primary effect is the inhibition of mitochondrial Complex I, which leads to a decrease in cellular ATP levels. nih.gov This energy depletion subsequently causes a general inhibition of cellular protein synthesis. As a result, the induction of stress-response proteins that require active transcription and translation, such as GRP78, CHOP, and ATF3, is blocked. This effect is particularly pronounced under hypoglycemic conditions, where cells are already under energetic stress. nih.gov

While comprehensive proteomic analyses of this compound-treated cells are emerging, studies on other OXPHOS inhibitors provide a clear blueprint for the expected findings. An in-depth proteomic analysis of colon carcinoma cells treated with various OXPHOS inhibitors (including the Complex I inhibitor nitazoxanide) identified thousands of proteins and revealed significant enrichment of specific cellular pathways. diva-portal.org Such an approach applied to this compound would confirm the downstream effects of Complex I inhibition on a global proteomic scale.

Table 2: Example of Significantly Enriched Protein Sets in HCT116 Colon Carcinoma Cells After Treatment with a Mitochondrial Complex I Inhibitor (Nitazoxanide) This table is illustrative of the types of results generated from a proteomic study on an OXPHOS inhibitor and is based on data from a study using nitazoxanide, which shares a mechanism with this compound. diva-portal.org

| Enriched Protein Set (Hallmark) | Normalized Enrichment Score (NES) | Description |

| Hypoxia | Positive | Upregulation of proteins associated with response to low oxygen, a common consequence of mitochondrial dysfunction. |

| Glycolysis | Positive | Increased expression of glycolytic enzymes to compensate for reduced oxidative phosphorylation. |

| mTORC1 Signaling | Negative | Downregulation of a key pathway that links nutrient sensing to cell growth and proliferation, consistent with energy stress. |

| E2F Targets | Negative | Downregulation of proteins involved in cell cycle progression, indicating a halt in proliferation. |

| MYC Targets | Negative | Downregulation of genes controlled by the MYC oncogene, related to cell growth and metabolism. |

These advanced analytical approaches are indispensable for moving beyond simple bioactivity assays to a detailed, systems-level understanding of how this compound perturbs cellular functions, guiding further research into its potential applications.

Emerging Research Directions and Future Perspectives for Verrucosidin

Exploration of Undiscovered Biosynthetic Potential in Producing Organisms

The organisms that produce verrucosidin, primarily fungi from the genus Penicillium, represent a vast and largely untapped reservoir of biosynthetic potential. studiesinmycology.org While this compound itself is produced by species such as P. polonicum, P. aurantiogriseum, and P. aethiopicum, recent genomic investigations reveal that the genetic architecture for producing related molecules is far more extensive than previously understood. studiesinmycology.orgnih.govfrontiersin.org

A key breakthrough was the identification of the this compound biosynthetic gene cluster (BGC) in Penicillium polonicum. nih.govnih.govresearchgate.net Using CRISPR-Cas9 gene editing technology, researchers confirmed the central role of a polyketide synthase (PKS) gene, verA, in this compound production. nih.govresearchgate.net Deletion of this gene completely abolished the synthesis of the compound. nih.gov Significantly, this genomic analysis also uncovered 16 other putative BGCs predicted to produce α-pyrone type polyketides in P. polonicum alone. nih.govfrontiersin.org This finding strongly suggests that under specific, yet-to-be-discovered environmental or developmental triggers, this single species could produce a wide array of structurally related compounds with potentially novel bioactivities. nih.govfrontiersin.org

Further evidence for this undiscovered potential comes from the isolation of new this compound derivatives from fungi in unique environments, such as deep-sea cold seeps. mdpi.com Research on Penicillium polonicum isolated from the South China Sea led to the discovery of six new derivatives, named poloncosidins A–F, some of which feature an uncommon 2,5-dihydrofuran (B41785) ring and exhibit antimicrobial activities. mdpi.com Similarly, investigation of Penicillium cellarum using an LC-MS/MS-based molecular networking approach yielded seven new this compound derivatives, the penicicellarusins. mdpi.comresearchgate.net These discoveries highlight that exploring novel ecological niches is a promising strategy for finding new chemical diversity within the this compound family.

Table 1: Selected this compound-Producing Organisms and Related Findings

| Organism | Key Findings | Reference(s) |

|---|---|---|

| Penicillium polonicum | Identification of the verA gene and the complete this compound BGC. Discovery of 16 putative α-pyrone BGCs. | nih.gov, nih.gov, researchgate.net |

| Penicillium cellarum | Isolation of seven new this compound derivatives (penicicellarusins) with hypoglycemic activity. | mdpi.com, nih.gov |

| Penicillium cyclopium | Isolation of C-9 epimeric this compound derivatives, leading to a revision of the absolute configuration of related compounds. | dntb.gov.ua, researchgate.net |

| Penicillium expansum | Metabolomic studies showed this compound production is significantly higher under submerged fermentation conditions. | nih.gov, plos.org |

Development of this compound as a Biochemical Probe for Cellular Pathways

This compound's specific mechanism of action makes it a valuable tool, or "biochemical probe," for dissecting complex cellular processes. Its primary and most well-characterized effect is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). nih.govnih.gov Specifically, this compound acts as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. nih.govvulcanchem.com This potent and specific activity allows researchers to use this compound to study the downstream consequences of mitochondrial dysfunction in various cellular contexts, from basic metabolism to disease.

An intriguing aspect of this compound research was its initial identification as an inhibitor of the glucose-regulated protein 78 (GRP78). nih.govplos.org GRP78 is a crucial chaperone protein involved in the unfolded protein response (UPR) and is vital for cancer cell survival under stress conditions like glucose deprivation. nih.gov However, subsequent studies strongly suggested that the observed effects on GRP78 were not a result of direct inhibition, but rather a secondary consequence of the profound ATP depletion caused by this compound's mitochondrial blockade. nih.govvulcanchem.com This re-evaluation highlights this compound's utility as a probe to differentiate between cellular stress originating from direct mitochondrial energy crisis versus stress pathways managed by chaperones like GRP78.

By selectively shutting down mitochondrial energy production, this compound can help answer fundamental questions about cellular fuel flexibility, the metabolic vulnerabilities of cancer cells, and the interplay between energy status and stress signaling pathways. Its ability to mimic the effects of hypoxia and hypoglycemia at a molecular level makes it a powerful tool for studying ischemic injury and cancer metabolism. nih.gov

Computational Chemistry and Artificial Intelligence in this compound Drug Design

Modern drug discovery is increasingly driven by computational approaches, and this compound research is beginning to benefit from these technologies. Computational chemistry and artificial intelligence (AI) offer powerful methods to accelerate the exploration of this compound's therapeutic potential by predicting structure-activity relationships (SAR), optimizing molecular structures, and identifying new biological targets. ontosight.ai

Computational chemistry has already proven indispensable in resolving the complex stereochemistry of this compound derivatives. Techniques such as time-dependent density functional theory (TDDFT) have been used to calculate and predict electronic circular dichroism (ECD) spectra. nih.govdntb.gov.uaresearchgate.net This has been crucial for determining the absolute configurations of newly isolated compounds, which is essential for understanding their biological activity. dntb.gov.uaresearchgate.net

Analyze large datasets to identify trends and predict the occurrence of mycotoxins based on environmental data. poultryworld.netmdpi.com

Streamline enzyme engineering for mycotoxin detoxification by predicting optimal protein sequences. pigprogress.net

Develop predictive models for structure-function analysis, potentially identifying which parts of the this compound molecule are essential for its bioactivity and which can be modified to enhance therapeutic effects or reduce toxicity. ontosight.aipigprogress.net

Future applications could involve using AI to screen virtual libraries of novel this compound analogs against models of its biological targets, such as mitochondrial complex I, to design next-generation inhibitors with improved potency and selectivity.

Integration with Systems Biology for Holistic Understanding of this compound's Effects

To move beyond a single target and understand the full impact of this compound on a cell or organism, an integration with systems biology is essential. This approach combines multi-omics datasets—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, network-level view of a biological system's response to a perturbation. researchgate.net

A prime example of this approach is the comparative transcriptomic and metabolomic analysis of Penicillium expansum under different growth conditions. nih.govplos.orgrepec.org This study revealed that this compound production was significantly upregulated during submerged fermentation compared to solid-state fermentation. plos.org Crucially, this increase in the this compound metabolite was correlated with the increased expression of its corresponding biosynthetic genes. nih.gov This type of multi-omics study provides a powerful link between gene expression and metabolic output, offering strategies to optimize the production of specific compounds.

Future systems biology research on this compound could involve:

Dynamic multi-omics analysis: Tracking the changes in the transcriptome, proteome, and metabolome of cells over time after exposure to this compound. This would reveal the cascade of cellular responses, from immediate signaling events to long-term adaptive changes.

Integrative network modeling: Building computational models that integrate these different layers of biological information. Such models could predict off-target effects, identify biomarkers of this compound exposure, and uncover previously unknown pathways affected by the compound. researchgate.net

Validating gene function: Using omics data to understand the global cellular impact of genetic modifications, such as the CRISPR-Cas9-mediated deletion of genes in the this compound BGC. researchgate.netresearchgate.net

This holistic approach is critical for fully understanding both the therapeutic potential and the toxicological profile of this compound and its derivatives.

Addressing Knowledge Gaps and Formulating Future Research Questions in this compound Biology

Despite recent progress, significant knowledge gaps remain in our understanding of this compound. Addressing these gaps through focused research will be critical for unlocking its full potential.

Table 2: Key Knowledge Gaps and Future Research Questions for this compound

| Research Area | Knowledge Gaps | Future Research Questions |

|---|---|---|

| Biosynthesis | The functions of most genes within the this compound BGC (beyond the PKS) are uncharacterized. nih.govmdpi.com The environmental and genetic triggers for the activation of the other 15 silent α-pyrone BGCs in P. polonicum are unknown. nih.govfrontiersin.org | What are the precise enzymatic steps and catalytic mechanisms for each tailoring enzyme in the pathway? How can silent BGCs be activated to produce novel polyketides? |